molecular formula C17H19BrN8 B12247067 6-[5-(5-bromopyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethyl-9H-purine

6-[5-(5-bromopyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethyl-9H-purine

Cat. No.: B12247067
M. Wt: 415.3 g/mol
InChI Key: PRLOARFTCBGCJR-UHFFFAOYSA-N
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Description

6-[5-(5-bromopyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethyl-9H-purine is a complex organic compound with a unique structure that combines elements of pyrimidine, pyrrolo, and purine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(5-bromopyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethyl-9H-purine typically involves multiple steps, starting with the preparation of the bromopyrimidine precursor. One common method involves the nucleophilic displacement reactions of 5-bromopyrimidine with nucleophiles under microwave irradiation . The bromopyrimidine undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-[5-(5-bromopyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethyl-9H-purine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, lithium diisopropylamide for metallation, and various nucleophiles for substitution reactions. Reaction conditions often involve elevated temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

6-[5-(5-bromopyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethyl-9H-purine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[5-(5-bromopyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethyl-9H-purine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-[5-(5-bromopyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethyl-9H-purine apart is its unique combination of pyrimidine, pyrrolo, and purine rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H19BrN8

Molecular Weight

415.3 g/mol

IUPAC Name

6-[5-(5-bromopyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethylpurine

InChI

InChI=1S/C17H19BrN8/c1-2-24-10-23-14-15(24)21-9-22-16(14)25-5-11-7-26(8-12(11)6-25)17-19-3-13(18)4-20-17/h3-4,9-12H,2,5-8H2,1H3

InChI Key

PRLOARFTCBGCJR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C5=NC=C(C=N5)Br

Origin of Product

United States

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